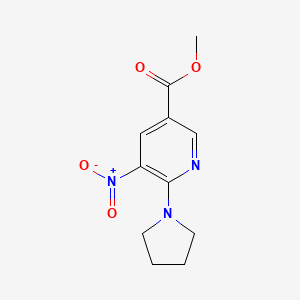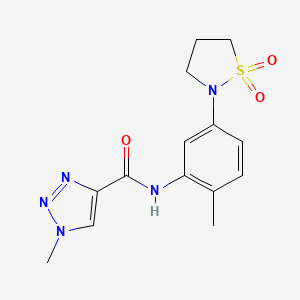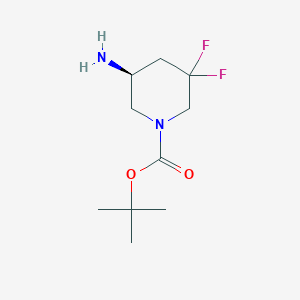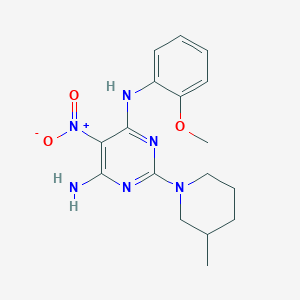
5-ニトロ-6-(ピロリジン-1-イル)ピリジン-3-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-nitro-6-(pyrrolidin-1-yl)pyridine-3-carboxylate is a chemical compound with the molecular formula C11H13N3O4 It is a derivative of pyridine, a basic heterocyclic organic compound
科学的研究の応用
Methyl 5-nitro-6-(pyrrolidin-1-yl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes
作用機序
“Methyl 5-nitro-6-(pyrrolidin-1-YL)pyridine-3-carboxylate” is a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Pyrrolidine derivatives are known for their versatility in drug discovery, as they can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-nitro-6-(pyrrolidin-1-yl)pyridine-3-carboxylate typically involves the nitration of a pyridine derivative followed by esterification and the introduction of the pyrrolidine group. The reaction conditions often include the use of concentrated nitric acid for nitration and methanol for esterification. The pyrrolidine group is introduced through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
Methyl 5-nitro-6-(pyrrolidin-1-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Oxidation: The pyrrolidine ring can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Methyl 5-amino-6-(pyrrolidin-1-yl)pyridine-3-carboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrrolidine ring.
類似化合物との比較
Similar Compounds
Methyl 5-nitro-6-(morpholin-1-yl)pyridine-3-carboxylate: Similar structure but with a morpholine ring instead of pyrrolidine.
Methyl 5-nitro-6-(piperidin-1-yl)pyridine-3-carboxylate: Similar structure but with a piperidine ring instead of pyrrolidine.
Uniqueness
Methyl 5-nitro-6-(pyrrolidin-1-yl)pyridine-3-carboxylate is unique due to the presence of the pyrrolidine ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct interactions with biological targets compared to its analogs .
特性
IUPAC Name |
methyl 5-nitro-6-pyrrolidin-1-ylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-18-11(15)8-6-9(14(16)17)10(12-7-8)13-4-2-3-5-13/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFVPPLMJDRDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)N2CCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2549835.png)
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2549839.png)
![tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate](/img/structure/B2549841.png)
![N-{2-[benzyl(ethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2549842.png)

![N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]prop-2-enamide](/img/structure/B2549844.png)


![3-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylsulfonylpyridine-2-carbonitrile](/img/structure/B2549848.png)
![7-benzyl-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2549851.png)

![Methyl 2-amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2549854.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2549857.png)
